1H-Pyrrol-3-ol, 5-amino-4-(2-benzothiazolyl)-1-phenyl-

Description

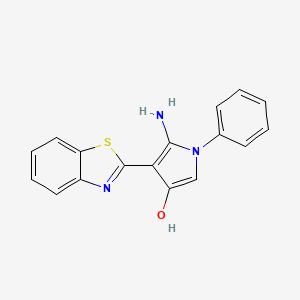

1H-Pyrrol-3-ol, 5-amino-4-(2-benzothiazolyl)-1-phenyl- is a heterocyclic compound featuring a pyrrole core substituted with a hydroxyl group at position 3, an amino group at position 5, a 2-benzothiazolyl moiety at position 4, and a phenyl group at position 1. This structure combines aromatic (phenyl, benzothiazolyl) and electron-rich (amino, hydroxyl) groups, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No. |

330857-84-6 |

|---|---|

Molecular Formula |

C17H13N3OS |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenylpyrrol-3-ol |

InChI |

InChI=1S/C17H13N3OS/c18-16-15(17-19-12-8-4-5-9-14(12)22-17)13(21)10-20(16)11-6-2-1-3-7-11/h1-10,21H,18H2 |

InChI Key |

DATPGJYGBPRLHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=C2N)C3=NC4=CC=CC=C4S3)O |

Origin of Product |

United States |

Preparation Methods

Pyrrole Core Formation and Functionalization

A common approach to synthesize substituted pyrroles involves the aza-Baylis–Hillman reaction, followed by N-allylation and ring-closing metathesis to form the pyrrole ring system. For example, intermediates can be prepared via:

- Aza-Baylis–Hillman reaction to introduce nitrogen functionality

- N-allylation to add allyl groups for ring closure

- Ring-closing metathesis to form the pyrrole ring

- Tosyl group removal and aromatization to finalize the pyrrole core

Subsequent saponification of esters under reflux with aqueous NaOH yields carboxylic acids, which serve as key intermediates for further functionalization.

Amide Coupling for Amino Group Introduction

The amino group at the 5-position can be introduced via amide coupling reactions. This involves:

- Activation of the carboxylic acid intermediate using coupling agents such as 1-hydroxybenzotriazole (HOBt) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

- Reaction with 1-Boc-3-aminopyrrolidine or similar amines to form the amide bond

- Boc-deprotection under acidic conditions (e.g., methanolic HCl) to liberate the free amino group

This method provides good yields and stereochemical control when chiral amines are used.

Environmentally Friendly One-Pot Multicomponent Reactions

Recent advances have demonstrated the feasibility of synthesizing functionally rich pyrrol-3-ol derivatives via “in-water” multicomponent one-pot reactions at room temperature. These methods use catalytic surfactants (e.g., sodium dioctylsulfosuccinate, sodium dodecyl sulfate) to promote imine formation, Mannich-type reactions, and intramolecular N-cyclization in aqueous media, offering:

- Mild reaction conditions

- High yields and fast reaction rates

- Catalyst recoverability and recyclability

- Simplified purification by filtration

- High atom economy and low environmental impact

Such green chemistry approaches are promising for scalable synthesis of pyrrol-3-ol derivatives with diverse substitutions including benzothiazolyl groups.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Aza-Baylis–Hillman reaction | Aldehydes, amines, base | Formation of nitrogen-containing intermediate |

| 2 | N-allylation | Allyl halides, base | Introduction of allyl group for ring closure |

| 3 | Ring-closing metathesis | Grubbs catalyst, inert atmosphere | Formation of pyrrole ring |

| 4 | Tosyl group removal/aromatization | Acid/base treatment | Aromatization to pyrrole core |

| 5 | Ester hydrolysis | Reflux with 10% NaOH aqueous solution | Conversion to carboxylic acid intermediate |

| 6 | Amide coupling | HOBt, BOP, DMF, triethylamine, Boc-protected amine | Introduction of amino group via amide bond |

| 7 | Boc-deprotection | Methanolic HCl | Liberation of free amino group |

| 8 | Benzothiazolyl substitution | Benzothiazolyl sulfonyl chloride, BTPP base, CH2Cl2 | Attachment of benzothiazolyl moiety |

| 9 | One-pot multicomponent reaction (alternative) | Water, catalytic surfactants, room temperature | Green synthesis of substituted pyrrol-3-ols |

Research Findings and Analytical Data

- The amide coupling step using HOBt and BOP is highly efficient, yielding pure intermediates suitable for further functionalization.

- The benzothiazolyl substitution proceeds smoothly under phosphazene base catalysis at low temperature, minimizing side reactions.

- The “in-water” multicomponent reaction strategy achieves high atom economy and excellent environmental metrics (low E-factor), making it attractive for sustainable synthesis.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final products, with characteristic signals for pyrrole protons, benzothiazolyl aromatic protons, and amino groups.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to 1H-Pyrrol-3-ol derivatives exhibit potent anticancer properties. For instance, derivatives targeting the carbonic anhydrase enzyme have shown promise in inhibiting cancer cell proliferation, particularly in multidrug-resistant cancer lines. A study highlighted a novel inhibitor that effectively suppressed the Wnt/β-catenin signaling pathway, crucial for tumor growth and metastasis .

Enzyme Inhibition:

The compound may function as an enzyme inhibitor, which is relevant for drug development. Studies have focused on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammatory responses. Such inhibitors can potentially lead to new therapeutic strategies for managing pain and inflammation .

Neuroprotective Effects:

There is increasing interest in the neuroprotective properties of benzothiazole derivatives. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Biological Research

Antimicrobial Properties:

The compound has been investigated for its antimicrobial activity against various pathogens. The benzothiazole moiety is known to enhance the antimicrobial efficacy of compounds, making them suitable candidates for developing new antibiotics .

Mechanism of Action Studies:

Understanding the mechanism by which these compounds exert their effects is crucial for their development as therapeutic agents. Studies suggest that they may inhibit specific enzymes or bind to cellular receptors, modulating various signaling pathways .

Development of New Materials

The unique electronic properties imparted by the benzothiazole and pyrrole groups make this compound a candidate for applications in materials science. Research has indicated potential uses in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices . The compound's ability to form stable thin films could lead to advancements in flexible electronics.

Case Study 1: Anticancer Activity

In a study exploring the anticancer effects of pyrrole derivatives, researchers synthesized various analogs of 1H-Pyrrol-3-ol and tested their efficacy against colorectal cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating strong potential for further development .

Case Study 2: Dual Inhibitors

A recent investigation into dual sEH/FAAH inhibitors revealed that certain benzothiazole-based compounds could effectively reduce pain responses in animal models without the side effects associated with traditional analgesics. This study underscores the therapeutic potential of compounds like 1H-Pyrrol-3-ol in pain management strategies .

Mechanism of Action

The mechanism of action of 5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Benzothiazolyl-Substituted Analogues

- 1,4-Bis-(2-benzothiazolyl)-1,3-phenylene (): This polymer precursor contains two benzothiazolyl groups attached to a phenylene ring. Unlike the target compound, it lacks the pyrrole core and amino/hydroxyl substituents. FT-IR characterization shows the absence of NH₂ (3320 cm⁻¹) and C=O (1700 cm⁻¹) groups, indicating stability under polymerization conditions . Key Difference: The target compound’s pyrrole ring and polar substituents enhance its solubility and reactivity in organic synthesis compared to the rigid, planar structure of 1,4-bis-(2-benzothiazolyl)-1,3-phenylene.

- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): This pyrazole derivative shares a phenyl group and amino substituent with the target compound but replaces the benzothiazolyl group with a tetrazolyl-thioether moiety. It exhibits a lower molecular weight (m/z 355.1) and moderate melting point (173.1°C), suggesting reduced thermal stability compared to benzothiazolyl-containing compounds .

Phenyl-Substituted Heterocycles

1-Phenyl Propyne Oxidation Products () :

Oxidation of 1-phenyl propyne yields diketones, aldehydes, and benzoic acid. The phenyl group stabilizes intermediates during alkynyl bond cleavage. The target compound’s phenyl group may similarly influence its oxidative stability, though its pyrrole core would likely resist complete degradation to carboxylic acids .- 1-Phenylpiperazine Derivatives (): Commercial 1-phenylpiperazines are used as intermediates in drug synthesis. However, the benzothiazolyl and hydroxyl groups in the target compound may confer distinct electronic effects compared to piperazine’s basic nitrogen .

Benzothiazolyl Incorporation ()

- The synthesis of benzothiazolyl-containing compounds often involves reacting bromo carbonyls with thioureas or thioamides (e.g., 2-bromo-1-phenylethanone with thiobenzamide in ). Yields for such reactions range from 40% to 66% .

- Target Compound Synthesis: While unreported in the evidence, analogous routes could involve cyclocondensation of aminothiophenol derivatives with pyrrole precursors.

Amino and Hydroxyl Functionalization

- Amino groups are typically introduced via nucleophilic substitution (e.g., piperazine reactions in , yielding 40–66% ). Hydroxyl groups may arise from hydrolysis or direct substitution.

Reactivity and Stability Considerations

- Oxidative Stability : The phenyl and benzothiazolyl groups in the target compound may resist oxidation better than alkyne-based systems (cf. 1-phenyl propyne in ), but the hydroxyl group could render it prone to electrophilic attacks .

- Thermal Stability : Benzothiazolyl-containing polymers () exhibit high thermal stability, suggesting the target compound may tolerate moderate heating in synthetic processes .

Pharmacological Potential (Inferred from )

- Piperazine and tetrazolyl derivatives () are common in drug design for their bioavailability and hydrogen-bonding capacity. The target compound’s amino and hydroxyl groups could enhance binding to biological targets, while the benzothiazolyl moiety may improve membrane permeability .

Biological Activity

1H-Pyrrol-3-ol, 5-amino-4-(2-benzothiazolyl)-1-phenyl- (CAS: 330857-84-6) is a compound that belongs to the pyrrole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrol-3-ol, 5-amino-4-(2-benzothiazolyl)-1-phenyl- is C17H13N3OS, with a molecular weight of approximately 307.37 g/mol. The structure features a pyrrole ring substituted with an amino group and a benzothiazole moiety, which are critical for its biological activity.

Antimycobacterial Activity

Pyrrole derivatives have been investigated for their activity against Mycobacterium tuberculosis. In silico studies and molecular docking analyses have shown that specific pyrrole compounds can interact effectively with the bacterial targets, leading to inhibition of growth . Although direct studies on this specific compound are still needed, the presence of the benzothiazole group is known to enhance biological activity against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives often depends on the substituents attached to the core structure. Studies have demonstrated that modifications in the side groups can significantly alter the efficacy and specificity of these compounds against different biological targets . For instance, variations in the amino group or the benzothiazole moiety can influence binding affinity and inhibitory potency.

Research Findings and Case Studies

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing 1H-pyrrol-3-ol derivatives with benzothiazole substituents?

Answer:

The synthesis of benzothiazole-functionalized pyrrole derivatives typically involves multi-step reactions, including cyclization and functional group introduction. For example:

- Condensation Reactions : Refluxing precursors (e.g., substituted diones or thiadiazoles) with hydrazines or amines in ethanol/acetic acid mixtures under controlled conditions (e.g., 7 hours at reflux) .

- Catalytic Methods : Molecular iodine (50 mol%) in acetonitrile can facilitate selenylation or heterocycle formation via one-pot multicomponent reactions .

- Purification : Products are often purified using column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol or 2-propanol .

Key Validation : Monitor reactions by TLC and confirm purity via melting points and spectroscopic data (e.g., H NMR) .

Advanced Question: How can computational chemistry (e.g., DFT) resolve tautomeric equilibria or electronic properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level is effective for analyzing tautomerism and electronic behavior:

- Tautomer Stability : Geometry optimization identifies the most stable tautomer by comparing total energies (e.g., keto-enol equilibria in benzothiazole-pyrazole systems) .

- Vibrational Analysis : Assign IR/Raman bands via Scaled Quantum Mechanical (SQM) methods, correlating calculated frequencies with experimental spectra .

- Electronic Properties : HOMO-LUMO gaps and electrostatic potential maps predict reactivity and nucleophilic/electrophilic sites .

Application : Use Gaussian or similar software for calculations, ensuring solvent effects (e.g., PCM model) are included for biological relevance .

Data Contradiction Analysis: How should researchers address conflicting reports on the compound’s biological activity?

Answer:

Contradictions in biological data (e.g., cytotoxicity vs. safety) require systematic validation:

- Dose-Response Studies : Replicate assays across multiple concentrations to establish dose-dependent effects (e.g., histopathological data in rodent models ).

- Metabolic Profiling : Assess hepatic markers (ALT, AST, alkaline phosphatase) to rule out organ toxicity .

- Structural Confirmation : Ensure compound identity via X-ray crystallography (SHELXL refinement ) or HRMS to exclude impurities .

Case Study : A compound structurally similar to the target showed no liver toxicity at 10 mmol doses, but discrepancies arose due to differing substituents; re-synthesize and test analogs .

Structural Characterization: What crystallographic techniques are optimal for determining its 3D conformation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a Stoe IPDS-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL software refines hydrogen bonding (e.g., O–H···N interactions) and dihedral angles between aromatic rings .

- Validation : Check R-factors (< 0.05) and residual electron density maps for structural accuracy .

Example : The title compound’s pyrazole ring showed dihedral angles of 16.83°–51.68° with adjacent phenyl groups, stabilized by hydrogen bonds .

Advanced Functionalization: How can selenium or fluorine be introduced to modulate bioactivity?

Answer:

- Selenylation : React 5-aminopyrazole precursors with arylselenyl chlorides in iodine-catalyzed, one-pot reactions (48-hour reflux in MeCN) .

- Fluorination : Incorporate fluorine via Suzuki-Miyaura coupling using fluorinated boronic acids or electrophilic fluorinating agents (e.g., Selectfluor®).

Characterization : Confirm substitution via Se NMR (for Se) or F NMR (for F) .

Spectroscopic Challenges: How to distinguish overlapping signals in 1^11H NMR due to tautomerism?

Answer:

- Variable Temperature NMR : Cool samples to –40°C to slow tautomeric interconversion and resolve split signals .

- 2D Techniques : Use H-C HSQC or NOESY to correlate protons with adjacent carbons or spatial proximity .

- Computational Aid : Compare experimental shifts with DFT-predicted chemical shifts for each tautomer .

Biological Mechanism: What strategies validate the compound’s interaction with metal ions or biomacromolecules?

Answer:

- Fluorescent Probes : Design derivatives with AIE/ESIPT effects (e.g., 2-(2-benzothiazolyl)hydrazone) to detect Co or ClO via chelation-induced emission shifts .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants () with proteins/DNA .

- Molecular Docking : Simulate interactions using AutoDock Vina, focusing on benzothiazole’s π-π stacking with aromatic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.